Graveolide

Description

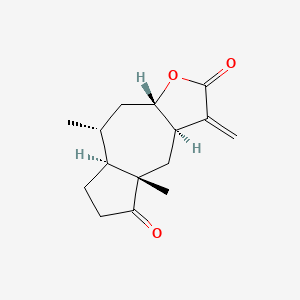

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,5R,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKYPAZZUYXYTC-SCGWIAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Distribution and Advanced Phytochemical Investigation Methodologies for Graveolide

Botanical Sources and Distribution Patterns of Graveolide

This compound, a sesquiterpene lactone, is a naturally occurring compound found within specific plant families. Its presence is not widespread, indicating a degree of specialization in its biosynthesis among certain plant lineages.

Specific Plant Genera and Species Exhibiting this compound Presence (e.g., Inula, Carpesium)

This compound has been identified and isolated from several species within the Asteraceae family, most notably in the genera Inula and Carpesium. nih.govmdpi.com Specific species from which this compound has been extracted include Inula hupehensis and Carpesium faberi. nih.gov The distribution of these plants is predominantly in regions of Europe and Asia. mdpi.com

The following table provides a summary of the botanical sources of this compound:

| Genus | Species | Family | Reference |

| Inula | hupehensis | Asteraceae | nih.gov |

| Carpesium | faberi | Asteraceae | nih.govmdpi.com |

Chemotaxonomic and Ecological Significance of this compound Occurrence

The presence of this compound and other sesquiterpene lactones serves as a chemotaxonomic marker, aiding in the classification of plants within the Asteraceae family. The structural similarities and variations of these compounds across different species can provide insights into their evolutionary relationships.

Ecologically, sesquiterpene lactones like this compound are believed to play a role in plant defense mechanisms. Their bitter taste and potential toxicity can deter herbivores and protect the plant from being eaten. Furthermore, some of these compounds have demonstrated antimicrobial and insecticidal properties, suggesting a role in protecting the plant against pathogens and insect pests. researchgate.net

Methodologies for Extraction and Isolation of this compound from Natural Sources

The extraction and purification of this compound from its natural botanical sources involve a multi-step process that leverages the compound's physicochemical properties.

Solvent-Based Extraction Techniques for this compound Recovery

The initial step in isolating this compound from plant material is typically a solvent-based extraction. nih.govnih.gov The choice of solvent is critical and depends on the polarity of the target compound. nih.gov For sesquiterpene lactones like this compound, which are moderately polar, a range of organic solvents can be employed.

Commonly used solvents for the extraction of phytochemicals include methanol, ethanol, acetone, and ethyl acetate, often in aqueous mixtures. nih.govgoogle.com The process generally involves soaking the dried and powdered plant material in the chosen solvent, followed by filtration to separate the liquid extract from the solid plant residue. youtube.com The solvent is then evaporated under reduced pressure to yield a crude extract containing a mixture of compounds.

The following table summarizes common solvents used in the extraction of plant metabolites:

| Solvent | Polarity | Typical Use |

| Hexane | Non-polar | Extraction of lipids and other non-polar compounds youtube.com |

| Dichloromethane | Moderately Polar | General extraction of a wide range of compounds youtube.com |

| Ethyl Acetate | Polar aprotic | Extraction of moderately polar compounds |

| Acetone | Polar aprotic | Extraction of various polar and non-polar compounds |

| Ethanol | Polar protic | Widely used for extracting a broad spectrum of phytochemicals google.com |

| Methanol | Polar protic | Effective for extracting polar compounds nih.govyoutube.com |

| Water | Highly Polar | Extraction of highly polar compounds |

Chromatographic Purification Strategies for this compound

Following the initial extraction, the crude extract undergoes several stages of chromatographic purification to isolate this compound from other co-extracted compounds. nih.govyoutube.combio-rad.com

Various liquid chromatography techniques are employed for the purification of natural products like this compound. youtube.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.com

Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC): These techniques are often used for the initial fractionation of the crude extract. nih.govbiotage.com They are preparative techniques that can handle larger sample loads compared to analytical HPLC. biotage.com The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or a reversed-phase C18 material), and a solvent or a solvent gradient is passed through the column to elute the compounds at different rates. nih.govbiotage.com Fractions are collected and analyzed to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound. nih.gov It utilizes high pressure to force the mobile phase through a column with smaller particle sizes, resulting in better separation efficiency. biotage.com Preparative HPLC is used to isolate pure this compound from the enriched fractions obtained from flash chromatography or MPLC. nih.govnih.gov The purity of the isolated compound is then typically confirmed using analytical HPLC. nih.gov

The following table outlines the different liquid chromatography techniques used in the isolation of this compound:

| Technique | Typical Application | Stationary Phase Examples | Mobile Phase Examples |

| Flash Chromatography | Initial fractionation of crude extract | Silica gel, C18 | Hexane/Ethyl Acetate gradients, Water/Methanol gradients |

| MPLC | Purification of target compounds from complex mixtures nih.gov | C18, AB-8 macroporous resin nih.govnih.gov | Water/Methanol gradients, Ethanol/Water gradients nih.govnih.gov |

| Preparative HPLC | Final purification of the target compound nih.gov | C18, Phenyl-Hexyl | Acetonitrile/Water gradients, Methanol/Water gradients |

| Analytical HPLC | Purity assessment of the isolated compound | C18, C8 | Acetonitrile/Water gradients, Methanol/Water gradients |

Solid-Phase Extraction (SPE) and Countercurrent Chromatography (CCC)

The initial crude extract from plant material contains a multitude of compounds, necessitating preliminary purification steps. Solid-Phase Extraction (SPE) and Countercurrent Chromatography (CCC) are highly effective methodologies employed at different stages of the isolation workflow for compounds like this compound.

Solid-Phase Extraction (SPE) is a sample preparation technique used for the rapid and selective clean-up and concentration of analytes from a complex matrix before further chromatographic analysis. youtube.comresearchgate.net The process involves passing a liquid sample through a solid sorbent material, which retains the target compound or the impurities based on their physical and chemical properties. youtube.com The typical SPE procedure consists of four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the desired compound. youtube.com For a sesquiterpene lactone like this compound, a reversed-phase sorbent (e.g., C18) could be used to separate it from more polar compounds in the initial plant extract. nih.gov This step significantly reduces matrix complexity, which is crucial for the efficiency of subsequent high-resolution purification techniques. nih.gov

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without the use of a solid support matrix. mdpi.com This eliminates complications such as the irreversible adsorption of the sample onto the solid support, which can lead to sample loss and peak tailing. mdpi.com CCC is particularly advantageous for the separation of sensitive natural products because it provides a gentle purification environment and allows for a high recovery of the target compound. springernature.com The technique relies on partitioning a solute between two immiscible liquid phases (a stationary phase and a mobile phase). springernature.com High-Speed Counter-Current Chromatography (HSCCC), an advanced form of CCC, has been successfully employed for the preparative separation of various sesquiterpenoid lactones from complex plant extracts. researchgate.net The selection of a suitable two-phase solvent system is critical for achieving successful separation in CCC. springernature.com Given its success with structurally similar compounds, HSCCC represents a powerful tool for the direct isolation and purification of this compound from pre-cleaned extracts. researchgate.net

| Technique | Principle | Primary Application in this compound Isolation | Key Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Liquid-solid partition chromatography for sample clean-up and concentration. youtube.com | Pre-purification of crude plant extract to remove highly polar or non-polar impurities. | Rapid, reduces solvent consumption, and simplifies the sample matrix for further analysis. researchgate.net |

| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. mdpi.com | Separation and purification of this compound from fractionated extracts. | High sample recovery, no irreversible adsorption, ideal for sensitive compounds. mdpi.comspringernature.com |

Preparative Chromatographic Techniques for Large-Scale Isolation

Once analytical methods have confirmed the presence of this compound and preliminary purification has been performed, the focus shifts to isolating the compound on a larger scale. Preparative chromatography is the primary method for this purpose, aiming to purify sufficient quantities of the target compound for structural elucidation and biological studies. rssl.com

The process often involves a multi-step strategy combining different chromatographic techniques. nih.gov An efficient workflow for isolating a target natural product like this compound might begin with a lower-resolution, high-capacity technique like Medium-Pressure Liquid Chromatography (MPLC) to fractionate the crude or SPE-cleaned extract. This step separates the complex mixture into several simpler fractions.

Fractions identified as containing this compound are then subjected to higher-resolution techniques. As mentioned, High-Speed Counter-Current Chromatography (HSCCC) can be a highly effective step for purifying the target compound from these enriched fractions. researchgate.netnih.gov

For the final polishing step, or as an alternative high-resolution method, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is commonly used. nih.govrsc.org Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. rssl.com By carefully developing the method, it is possible to achieve very high purity (often >95%) of the isolated compound. nih.gov The combination of these techniques, for instance using MPLC for initial fractionation followed by Prep-HPLC for final purification, provides a robust and efficient strategy for obtaining large quantities of pure this compound from its natural sources. nih.gov

Advanced Methodologies for Structural Elucidation of Graveolide

Spectroscopic Methodologies in Graveolide Structural Analysis

Spectroscopic techniques provide crucial information about the functional groups present in this compound, the hybridization state of its atoms, and the connectivity between them. egyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for determining the detailed structure of organic molecules like this compound. pitt.edu ¹H-NMR provides information about the different types of protons and their chemical environments, while ¹³C-NMR reveals the different types of carbon atoms. egyankosh.ac.in

Analysis of ¹H-NMR spectra for this compound typically shows signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and vinylic protons. For instance, signals at δ 1.03 (H-14) and δ 2.10 (H-15) are characteristic of methyl groups attached to quaternary carbons. nanobioletters.com An oxygenated methine proton signal is observed around δ 4.73, and exocyclic methylene protons typically appear as doublets around δ 5.51 and 6.17. nanobioletters.com

¹³C-NMR spectroscopy helps identify the carbon skeleton and functional groups. Characteristic signals for this compound include those for a lactonic carbonyl group (around δ 169.7), a ring ketone (which would typically appear in the range of 205-220 ppm for saturated ketones nobraintoosmall.co.nz), a quaternary carbon with a double bond (around δ 140.3), a methine directly attached to an oxygen atom (around δ 80.8), and an exocyclic double bond (around δ 119.7). nanobioletters.com

Two-dimensional NMR techniques provide connectivity information. COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled through chemical bonds, typically two or three bonds away. princeton.educreative-biostructure.com HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly bonded (one-bond correlations). princeton.educreative-biostructure.comuvic.ca HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two to four bonds, which is essential for establishing connectivity across quaternary carbons and heteroatoms. princeton.educreative-biostructure.comox.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are spatially close to each other, regardless of the number of bonds separating them, which is valuable for determining relative stereochemistry and conformation. princeton.educreative-biostructure.com

While specific, comprehensive ¹H and ¹³C NMR data tables for this compound across all positions were not consistently available in the search results, representative ¹³C NMR data compared to literature values for this compound have been reported, aiding in its identification. nanobioletters.com

| Carbon Number | ¹³C NMR Chemical Shift (ppm) |

| C-1 | 34.4 - 34.5 nanobioletters.com |

| C-3 | 140.3 nanobioletters.com |

| C-4 | 119.7 nanobioletters.com |

| C-4a | 49.9 - 50.0 nanobioletters.com |

| C-5 | 35.1 - 35.2 nanobioletters.com |

| C-5a | 44.6 - 44.7 nanobioletters.com |

| C-8 | 80.8 nanobioletters.com |

| C-8a | 43.9 - 44.1 nanobioletters.com |

| C-9 | 29.4 - 29.6 nanobioletters.com |

| C-12 | 169.7 - 169.8 nanobioletters.com |

| C-13 | 221.5 (Ketone carbonyl) nanobioletters.com |

| C-14 | 19.9 - 20.0 nanobioletters.com |

| C-15 | 21.9 - 22.0 nanobioletters.com |

Note: The assignments above are based on reported ¹³C NMR data for this compound and typical chemical shift ranges. nanobioletters.comnobraintoosmall.co.nz

Mass Spectrometry (MS) Applications in this compound Structural Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps confirm its molecular formula and provides clues about its structural subunits. egyankosh.ac.in Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used for accurate mass determination. ub.edumdpi.com LC-MS couples liquid chromatography with mass spectrometry, allowing for the separation and identification of this compound in complex mixtures. nih.govpitt.edu

The molecular formula of this compound, C₁₅H₂₀O₃, corresponds to a monoisotopic mass of 248.14124450 Da and an average mass of 248.31750 g/mol . nih.govebi.ac.uk ESI-MS can provide ions such as the protonated molecule [M+H]⁺ or adduct ions (e.g., with sodium or ammonium) depending on the experimental conditions. nih.govub.edunih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. ub.edumdpi.comnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the presence of specific substructures within this compound. While specific MS/MS fragmentation data for this compound were not detailed in the provided search results, MS/MS is a standard technique for structural characterization of natural products by analyzing characteristic neutral losses and fragment ions. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic vibrational frequencies. egyankosh.ac.inspecac.com The IR spectrum of this compound typically shows absorption bands corresponding to its key functional groups. nanobioletters.com

Based on the structure of this compound, characteristic IR absorption bands would include:

A strong band around 1765 cm⁻¹ indicative of a γ-lactone carbonyl group. nanobioletters.com

A band around 1718 cm⁻¹ corresponding to a ring ketone carbonyl group. nanobioletters.com

A band around 1653 cm⁻¹ attributed to a C=C double bond (specifically, the exocyclic methylene group). nanobioletters.com

Bands in the region of 2980-2929 cm⁻¹ representing C-H stretching vibrations (alkanes). nanobioletters.comnobraintoosmall.co.nzlibretexts.org

These characteristic absorption frequencies support the presence of the lactone, ketone, and alkene functionalities within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound

UV-Vis spectroscopy is used to detect the presence of chromophores (groups that absorb UV or visible light) in a molecule. egyankosh.ac.in this compound contains a conjugated system involving the exocyclic double bond and the lactone carbonyl group, which can act as a chromophore. UV-Vis spectroscopy can provide information about the electronic transitions within these chromophores and their environment. While specific UV-Vis absorption data for this compound were not found in the provided search results, UV-Vis spectroscopy is a standard technique used in conjunction with other methods for the characterization of natural products. egyankosh.ac.inmdpi.com The presence and position of UV absorption maxima can provide additional confirmation of the conjugated systems within the molecule.

Chiroptical Methodologies for Absolute Configuration Determination of this compound

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound, which possesses multiple stereocenters. purechemistry.org

Circular Dichroism (CD) Spectroscopy in this compound Stereochemistry

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgwikipedia.orgnih.govcreative-proteomics.combiu.ac.il CD spectroscopy is particularly useful for analyzing the stereochemistry of molecules containing chromophores in a chiral environment. nih.govcreative-proteomics.combiu.ac.il The CD spectrum, which plots the differential absorbance versus wavelength, provides information about the absolute configuration of the molecule's stereocenters. purechemistry.orgcreative-proteomics.com

For this compound, the chromophores (lactone carbonyl, ketone carbonyl, and exocyclic double bond) are embedded within a chiral sesquiterpene framework. The interactions between these chromophores and the chiral centers give rise to characteristic Cotton effects (peaks or troughs) in the CD spectrum. By comparing the experimental CD spectrum of this compound with calculated CD spectra for possible stereoisomers or with the CD spectra of structurally related compounds with known absolute configurations, the absolute configuration of this compound can be determined. purechemistry.org Studies on sesquiterpene lactones, including this compound, have utilized CD analysis for structural elucidation, indicating its importance in establishing the absolute stereochemistry of this class of compounds. ebi.ac.uk

Optical Rotatory Dispersion (ORD) Studies of this compound

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a substance as a function of the wavelength of light. This technique is particularly valuable for the structural and stereochemical analysis of chiral molecules, providing insights into their conformation and absolute configuration biologic.netlums.edu.pkscribd.com. The variation of optical activity with wavelength, known as the ORD curve, can exhibit characteristic shapes (plain or anomalous) that are influenced by the presence of chromophores near chiral centers biologic.netscribd.com. Anomalous ORD curves, which show peaks and troughs (Cotton effect) in the vicinity of an absorption band, are particularly informative for determining the absolute stereochemistry of molecules, including cyclic ketones biologic.netlums.edu.pkscribd.com.

X-ray Crystallography as a Definitive Structural Elucidation Tool for this compound

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the atomic and molecular structure of crystalline solids, providing precise three-dimensional coordinates of atoms, bond lengths, bond angles, and torsional angles patnawomenscollege.innorthwestern.edu. This technique is invaluable for unambiguously establishing the relative and, in favorable cases, the absolute configuration of complex molecules northwestern.edu.

Biosynthetic Pathways and Metabolic Engineering Strategies for Graveolide

Proposed Biosynthetic Precursors and Intermediates in Graveolide Synthesis

Sesquiterpenoid biosynthesis, including that of this compound, begins with the ionization-initiated loss of diphosphate (B83284) from FPP. genome.jp This generates a highly reactive allylic cation that undergoes intramolecular cyclization and rearrangement reactions. genome.jp While the specific intermediates leading directly to this compound are not explicitly detailed in the search results, the general pathway for sesquiterpene lactones involves the cyclization of FPP followed by various oxidation and lactonization steps. slideheaven.com Guaianolides and pseudoguaianolides, structural classes that include this compound, are formed from a guaiane (B1240927) skeleton. researchgate.net

Enzymatic Transformations and Key Enzymes Involved in this compound Biosynthesis

The conversion of FPP into the diverse array of sesquiterpenes is catalyzed by a class of enzymes known as terpene synthases (also called cyclases). genome.jpiseoils.com These enzymes are responsible for the initial cyclization steps. Following cyclization, further modifications, such as oxidations, hydroxylations, and lactonization, are carried out by other enzymes, including cytochrome P450 enzymes and oxidases. iseoils.com

Characterization of Specific Oxidases, Cyclases, and Transferases in the this compound Pathway

While general classes of enzymes involved in sesquiterpene biosynthesis are known (cyclases, oxidases, transferases), specific enzymes directly characterized in the this compound biosynthetic pathway are not detailed in the provided search results. However, research on other sesquiterpene lactones in the Asteraceae family, where Inula species belong, indicates the involvement of sesquiterpene synthases for cyclization and cytochrome P450 enzymes for oxidation and lactone ring formation. genome.jpiseoils.com The structural diversity of sesquiterpenes arises from the action of specific enzymes catalyzing analogous reactions, leading to diverse chemical structures. iseoils.com

Gene Expression and Regulation of Biosynthetic Enzymes in this compound-Producing Organisms

Gene expression and regulation play a crucial role in controlling the production of secondary metabolites like this compound. kacst.edu.salibretexts.orgbyjus.comwikipedia.org The synthesis of the enzymes involved in the biosynthetic pathway is regulated at various levels, including transcription, RNA processing, and translation. kacst.edu.salibretexts.orgbyjus.comwikipedia.org Environmental, metabolic, and physiological conditions can influence the expression of these genes. byjus.com In plants, the regulation of enzymes involved in terpenoid biosynthesis can be influenced by factors such as wounding. iseoils.com Understanding the genetic regulation of these enzymes is essential for metabolic engineering efforts aimed at enhancing this compound production. researchgate.net

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering involves the introduction of rational changes in the genetic makeup of an organism to alter its metabolic profile or improve its biosynthetic capabilities. nih.gov This approach has gained interest for developing high-titer bioprocesses for natural products. nih.gov

Genetic Manipulation of Host Organisms for this compound Accumulation

Genetic manipulation techniques can be employed to enhance the production of this compound in host organisms. primescholars.comwikipedia.org This can involve introducing genes encoding key enzymes from the this compound biosynthetic pathway into a suitable host, such as bacteria or yeast. nih.govprimescholars.comwikipedia.org Strategies include gene cloning and the use of recombinant DNA technology to create organisms with improved this compound accumulation. primescholars.comwikipedia.org Engineering microbial cells as in vivo prenylation systems can supply precursors like FPP for sesquiterpene synthesis. mdpi.com

Precursor Feeding Strategies in this compound Biosynthesis

Precursor feeding is another metabolic engineering strategy that involves supplying biosynthetic precursors to the culture medium to enhance the production of the target compound. mdpi.com For this compound biosynthesis, this could involve feeding substrates that are upstream in the sesquiterpene pathway, such as mevalonic acid or farnesyl diphosphate, to the producing organism or an engineered host. mdpi.commdpi.com This strategy aims to overcome potential bottlenecks in the native pathway by ensuring the availability of sufficient building blocks for this compound synthesis. mdpi.com

Elucidation of Environmental and Developmental Factors Influencing this compound Biosynthesis

The accumulation of secondary metabolites in plants, including sesquiterpenes like this compound, can be significantly influenced by environmental and developmental factors csic.esmdpi.comresearcher.life. Studies on other plant species and different classes of secondary metabolites provide relevant examples.

Environmental factors such as temperature, rainfall, and relative humidity have been shown to affect the accumulation of compounds like fatty acids and alkaloids in Ruta graveolens csic.es. Stress conditions induced by environmental factors can stimulate the biosynthesis of secondary metabolites as a plant response csic.es. For instance, exposure to air and water pollution has been reported to stimulate furanocoumarin biosynthesis in A. graveolens, leading to increased concentrations of compounds like psoralen, bergapten (B1666803), and xanthotoxin mdpi.com. Similarly, treatment with fungicides increased the content of bergapten and xanthotoxin in A. graveolens mdpi.com.

Developmental factors, including the specific plant organ and harvest season, also play a role in the chemical profile of plants csic.es. The concentration of different compounds can vary depending on the stage of plant development iseoils.com. For example, the production of monoterpenes in Abies grandis is regulated by wounding, and the levels of biosynthetic enzymes increase significantly in wounded tissues iseoils.com. Volatile metabolites can be formed through distinct biochemical pathways regulated by developmental patterns iseoils.com.

While direct studies specifically detailing the influence of environmental and developmental factors on this compound biosynthesis are limited in the provided results, the general principles observed for other plant secondary metabolites, particularly sesquiterpenes and furanocoumarins found in similar plant families (like Asteraceae and Rutaceae), suggest that this compound production is likely subject to similar environmental and developmental controls. The spatial distribution of biosynthetic enzymes and metabolites within plant tissues can also indicate where synthesis and accumulation occur nih.gov.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Graveolide and Its Analogs

Total Synthesis Approaches for Graveolide

This compound is a sesquiterpene lactone characterized by a decahydroazuleno[6,5-b]furan-2,5-dione tricyclic core structure. nih.gov Its compact and stereochemically rich architecture presents a significant challenge for chemical synthesis, prompting the development of various synthetic strategies to construct its unique framework.

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov For a complex molecule like this compound, this process helps identify strategic bond disconnections and key intermediates that simplify the synthetic challenge.

A plausible retrosynthetic strategy for this compound begins by disconnecting the α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpenoids. This disconnection can be achieved via reactions such as an aldol condensation or related C-C bond-forming reactions, leading back to a key intermediate such as a hydroazulene ketone. This bicyclic core contains the seven- and five-membered rings that form the foundation of the this compound skeleton.

Further disconnection of the hydroazulene intermediate can be envisioned through an annulation strategy, which involves the formation of one of the rings onto a pre-existing ring. For instance, a [5+2] cycloaddition or a tandem cyclization approach could be employed. A key consideration in the retrosynthesis is the strategic installation of stereocenters and functional groups. Important synthetic intermediates in the pathway toward this compound would therefore include functionalized cyclopentane or cycloheptane derivatives that can be elaborated into the fused bicyclic system. Allylsilane-based annulations have been shown to be effective in directly constructing the perhydroazulene skeleton required for this compound synthesis. acs.org

Stereoselective and Stereospecific Synthesis Strategies

Achieving the correct relative and absolute stereochemistry is a primary challenge in the total synthesis of this compound. The molecule possesses multiple contiguous stereocenters, necessitating the use of highly controlled stereoselective or stereospecific reactions.

A direct stereoselective synthesis of (±)-Graveolide has been accomplished using allylsilane-based annulation reactions. acs.org This approach allows for the controlled formation of the fused ring system with the desired stereochemistry. Other strategies commonly employed in natural product synthesis that are applicable to this compound include:

Substrate-Controlled Diastereoselection: In this approach, the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone or the epoxidation of an alkene can be influenced by the steric environment created by nearby substituents, leading to the preferential formation of one diastereomer.

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce chirality into the synthetic target. For this compound, a chiral building block could be used to construct one of the rings, with its stereochemistry guiding the formation of new stereocenters.

Asymmetric Catalysis: The use of chiral catalysts or reagents can induce enantioselectivity in key bond-forming reactions. Methods like Sharpless asymmetric epoxidation or dihydroxylation are powerful tools for installing chiral hydroxyl groups, which can then be used to direct further transformations. mdpi.com For instance, an intramolecular palladium-catalyzed trimethylenemethane (TMM) cycloaddition can be used to asymmetrically synthesize perhydroazulene systems similar to that of this compound. acs.org

Semi-Synthesis and Derivatization of this compound

Semi-synthesis, the chemical modification of an isolated natural product, is a powerful tool for generating analogs to explore structure-activity relationships and optimize biological properties. nih.gov

Chemical Modification Strategies for the this compound Scaffold

The this compound scaffold possesses several functional groups that serve as handles for chemical modification. Key reactive sites include the α,β-unsaturated lactone (a Michael acceptor), the ketone group, and various C-H bonds that can be targeted for functionalization.

Common modification strategies applicable to the this compound scaffold include:

Modification of the α-Methylene-γ-lactone: This moiety is highly reactive towards nucleophiles in a Michael addition reaction. Amines, thiols, and other nucleophiles can be added to create a variety of derivatives. This is a common strategy for modulating the biological activity of sesquiterpene lactones.

Reduction or Derivatization of the Ketone: The ketone at C8 can be stereoselectively reduced to a hydroxyl group, which can then be further functionalized through esterification or etherification to produce a library of analogs. nih.gov

C-H Functionalization: Modern synthetic methods allow for the selective functionalization of otherwise unreactive C-H bonds. This can be used to introduce new functional groups at various positions on the carbocyclic framework, expanding the accessible chemical space.

Synthesis of this compound Analogs and Derivatives

Starting from this compound isolated from natural sources, a diverse library of derivatives can be synthesized. By applying the strategies mentioned above, analogs can be generated to probe the importance of specific structural features. For example, aminoalkyl derivatives can be prepared via Mannich-type reactions on the α-position of the lactone moiety, similar to modifications performed on sclareolide. mdpi.com Ester and carbamate derivatives can be synthesized if a hydroxylated analog of this compound is first generated. nih.gov These modifications can alter the compound's polarity, hydrogen bonding capacity, and steric profile, which in turn can significantly impact its biological activity.

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for identifying the specific structural features of a molecule (the pharmacophore) that are responsible for its biological activity. mdpi.com Through the systematic synthesis and biological evaluation of analogs, researchers can determine which parts of the this compound molecule are essential for its function and which can be modified to enhance potency or other properties.

For sesquiterpene lactones like this compound, key areas for SAR investigation typically include:

The α,β-Unsaturated Carbonyl System: The α-methylene-γ-lactone is often a critical feature for the biological activity of this class of compounds, acting as a Michael acceptor that can covalently bind to biological nucleophiles like cysteine residues in proteins. The removal or modification of this group would be expected to significantly reduce or eliminate activity.

Stereochemistry: The specific three-dimensional arrangement of atoms is often crucial for a molecule's ability to bind to its biological target. Synthesizing and testing different stereoisomers of this compound would clarify the importance of its natural configuration.

The data below illustrates a hypothetical SAR study for this compound, showing how specific structural modifications could influence biological activity, measured as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Modification from Parent this compound Structure | Hypothetical IC₅₀ (µM) |

| This compound | None (Parent Compound) | 5.0 |

| Analog 1 | Reduction of the C=C double bond in the lactone ring | > 100 |

| Analog 2 | Reduction of the C8 ketone to a hydroxyl group | 15.2 |

| Analog 3 | Esterification of the C8 hydroxyl group (from Analog 2) | 8.7 |

| Analog 4 | Inversion of stereocenter at C5 | 45.8 |

This table is for illustrative purposes to demonstrate the principles of an SAR study and does not represent experimentally verified data for this compound.

Elucidation of Pharmacophore and Essential Structural Motifs for Biological Activity

Currently, there are no published studies that specifically detail the elucidation of the pharmacophore of this compound. Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This process typically involves studying a range of structurally similar compounds with known activities to identify common features. The absence of such studies for this compound means that the key structural motifs essential for its biological effects have not been formally defined.

Impact of Functional Group Modifications on this compound Activity Profile

Similarly, research on the impact of modifying the functional groups of this compound on its activity profile is not available. Structure-activity relationship (SAR) studies involve synthesizing analogs of a lead compound with systematic modifications to their chemical structure and evaluating how these changes affect their biological activity. Such studies are crucial for understanding which parts of a molecule are critical for its function and for designing more potent and selective derivatives. The lack of published total synthesis routes for this compound or its analogs has likely precluded any systematic exploration of its SAR.

Without data from synthetic analogs and their corresponding biological evaluations, it is not possible to construct a data table or provide detailed research findings on how modifications to this compound's functional groups would alter its activity.

Mechanistic Investigations of Graveolide S Biological Activities in Pre Clinical Models

Cellular and Molecular Targets of Graveolide Action (Excluding Human Clinical Context)

Interaction with Specific Receptors and Enzymes

Preclinical research suggests that this compound may exert its effects by interacting with key enzymes involved in inflammatory and cellular signaling pathways. While direct binding studies with specific receptors are not extensively detailed in the provided information, its influence on enzyme activity, particularly those related to inflammation, has been noted. For instance, studies on similar compounds and extracts containing this compound point towards the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal mediators of inflammation. mdpi.comresearchgate.netnih.govmdpi.com

Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB, apoptotic pathways, PI3K/AKT)

This compound appears to modulate several critical intracellular signaling pathways, which are fundamental in controlling cellular processes like inflammation, proliferation, and apoptosis.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of external stimuli. news-medical.netyoutube.com Dysregulation of this pathway is implicated in various diseases, including cancer. youtube.comnih.gov Some natural compounds have been shown to modulate the MAPK pathway by affecting the phosphorylation of key proteins like ERK, JNK, and p38. nih.govmdpi.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. nih.gov Upon stimulation, it promotes the expression of pro-inflammatory genes, including those for iNOS and COX-2. nih.govmdpi.com Studies on compounds structurally related to this compound, such as other sesquiterpene lactones, have demonstrated the ability to inhibit NF-κB activation. nih.govresearchgate.net This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκB proteins, which are responsible for keeping NF-κB inactive in the cytoplasm. nih.govresearchgate.net By blocking IκB degradation, the translocation of NF-κB to the nucleus is prevented, thereby suppressing the transcription of its target inflammatory genes. mdpi.comresearchgate.net

Apoptotic Pathways: this compound and extracts containing it have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govnih.govresearchgate.net The mechanism often involves the activation of caspase cascades, particularly caspase-3. nih.govnih.gov Activated caspase-3 can then cleave other proteins, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.govnih.gov

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a vital signaling pathway that regulates cell survival, growth, and proliferation. nih.govnih.govmdpi.com Aberrant activation of this pathway is frequently observed in cancer. nih.gov Some natural compounds have been investigated for their potential to inhibit the PI3K/AKT pathway, thereby promoting apoptosis and inhibiting cancer cell growth. nih.govresearchgate.net

Impact on Gene Expression Profiles

The modulation of signaling pathways by this compound ultimately leads to changes in the expression of various genes. By inhibiting transcription factors like NF-κB, this compound can downregulate the expression of pro-inflammatory genes such as those encoding iNOS, COX-2, and various inflammatory cytokines. mdpi.comnih.gov Conversely, its pro-apoptotic effects can involve the altered expression of genes that regulate cell death, such as members of the Bcl-2 family. mdpi.com The systematic analysis of gene expression profiles in response to treatment with specific compounds can provide a comprehensive understanding of their molecular mechanisms. nih.govnih.gov

This compound's Effects on Cellular Processes (Non-Human or In Vitro Models)

Modulation of Cell Proliferation and Apoptosis in Non-Malignant and Malignant Cell Lines (Excluding Clinical Efficacy)

In vitro studies have demonstrated the ability of this compound-containing extracts to inhibit the proliferation of various cancer cell lines in a time- and dose-dependent manner. nih.govresearchgate.net This anti-proliferative effect is closely linked to the induction of apoptosis. mdpi.comfrontiersin.org For example, treatment of cancer cells with these extracts has been shown to increase the population of apoptotic cells. researchgate.net

Table 1: Effects of this compound-Containing Extracts on Cancer Cell Lines

| Cell Line | Effect | Key Molecular Events |

|---|---|---|

| Human Prostatic Carcinoma (LNCaP) | Inhibition of cell viability, induction of apoptosis | Downregulation of VEGF expression, cleavage of PARP |

| Human Tongue Cancer (HSC-3) | Reduction of viable cells, induction of apoptosis | Increased levels of cleaved-caspase-3 and cleaved-PARP |

| Dalton's Lymphoma Ascites (DLA) | Inhibition of proliferation | Induction of apoptosis |

Influence on Inflammatory Mediators and Cytokine Expression in Immunological Models (e.g., iNOS, COX-2 in RAW264.7 cells)

In immunological models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound and related compounds have been shown to exert anti-inflammatory effects. mdpi.comresearchgate.net They can significantly suppress the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comresearchgate.net This is achieved by inhibiting the expression of the iNOS enzyme at both the mRNA and protein levels. mdpi.comnih.gov Similarly, the expression of COX-2, another crucial enzyme in the inflammatory cascade, can be downregulated. mdpi.comnih.govnih.gov The inhibition of these inflammatory mediators is often linked to the suppression of the NF-κB signaling pathway. nih.gov Furthermore, the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), can be modulated by such compounds. mdpi.comnih.govmdpi.com

Table 2: Anti-inflammatory Effects in RAW264.7 Macrophage Cells

| Mediator | Effect of Treatment | Underlying Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Decreased production | Inhibition of iNOS expression |

| iNOS | Downregulation of mRNA and protein expression | Suppression of NF-κB signaling |

| COX-2 | Downregulation of mRNA and protein expression | Suppression of NF-κB signaling |

Antioxidant and Free Radical Scavenging Activities in In Vitro Systems

Detailed in vitro studies specifically investigating the antioxidant and free radical scavenging activities of the isolated compound this compound are not extensively available in the current scientific literature. While the plant from which this compound can be isolated, Apium graveolens (celery), has been studied for its antioxidant properties, these studies focus on the effects of the whole plant extract, which contains a multitude of compounds. Therefore, the specific contribution of this compound to these effects has not been elucidated. Standard in vitro assays to determine such activity would typically include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and ferric reducing antioxidant power (FRAP) assay. However, published results from these assays for purified this compound, including IC50 values, are not readily found.

Antimicrobial and Antifungal Activities against Specific Pathogens (In Vitro Studies)

There is a notable lack of specific in vitro studies on the antimicrobial and antifungal activities of purified this compound against specific pathogens. Research on the parent plant, Apium graveolens, has indicated general antimicrobial properties, but the individual compounds responsible for these effects have not been fully characterized. To ascertain the antimicrobial and antifungal spectrum of this compound, in vitro studies would be necessary. These would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of medically relevant bacteria and fungi. At present, such data for this compound is not available in published research.

Immunomodulatory Effects in Isolated Immune Cells or Animal Models (Excluding Human Clinical Trials)

Scientific literature detailing the immunomodulatory effects of this compound in isolated immune cells or animal models is scarce. While some sesquiterpene lactones have been shown to possess immunomodulatory properties, specific studies on this compound's impact on immune cell functions such as cytokine production, lymphocyte proliferation, or phagocytosis are not documented. Similarly, there are no readily available reports on in vivo studies in animal models that investigate the immunomodulatory potential of this compound.

Advanced Methodologies in Biological Activity Assessment

High-Throughput Screening (HTS) for Target Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target. This automated process is crucial for identifying "hits"—compounds that demonstrate a desired effect. While HTS is a powerful tool for target identification, there is no specific information available in the scientific literature to indicate that this compound has been subjected to HTS to identify its molecular targets.

Proteomic and Metabolomic Approaches to Elucidate this compound's Biological Fingerprint

Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, are powerful "omics" technologies used to understand the biological effects of a compound. These approaches can provide a "biological fingerprint" of a compound's activity by revealing changes in protein expression or metabolic pathways. However, there are no published studies that have utilized proteomic or metabolomic approaches to specifically elucidate the biological fingerprint of this compound.

Gene Expression Profiling (Transcriptomics) in Response to this compound Treatment

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome of an organism under specific circumstances. Gene expression profiling through transcriptomics can reveal how a compound like this compound may alter cellular pathways at the genetic level. Despite the utility of this technology, there is no available research that has performed gene expression profiling to analyze the cellular response to this compound treatment.

Analytical Methodologies for Graveolide Detection and Quantification

Chromatographic Techniques for Quantitative Analysis of Graveolide

Chromatography is a fundamental tool for separating this compound from other components in a mixture, which is a critical prerequisite for accurate quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of furanocoumarins and other non-volatile compounds from plant extracts. mdpi.com While specific validated methods exclusively for this compound are not extensively detailed in the literature, the established protocols for structurally similar furanocoumarins are directly applicable.

Reversed-phase HPLC is the most common approach, typically utilizing a C18 column to separate compounds based on their hydrophobicity. scispace.comwaters.com A gradient elution system, often composed of water (frequently acidified with acetic or formic acid) and a polar organic solvent like acetonitrile or methanol, is employed to resolve complex mixtures. waters.comvscht.cz

UV and Photodiode Array (PDA) Detection: Furanocoumarins exhibit characteristic UV spectra with sharp absorption maxima, making UV and PDA detection highly effective. waters.com Detection is often set around 310 nm for this class of compounds. waters.com A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, aiding in peak identification and purity assessment. waters.com

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore, ELSD provides a viable alternative. This universal detector measures the light scattered by analyte particles after the mobile phase has been evaporated. nih.govnih.gov It is particularly useful in generic methods designed to analyze a wide range of lipids or other compounds with poor UV absorbance. fishersci.com The response is dependent on the concentration of the analyte, making it suitable for quantification. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of sensitivity and selectivity. mdpi.comnih.gov This technique allows for the determination of the molecular weight of the eluting compound and, with tandem MS (MS/MS), provides structural information through fragmentation patterns. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is a powerful tool for the simultaneous quantification of multiple furanocoumarins in complex matrices like essential oils. nih.govwaters.com

Table 1: Representative HPLC Conditions for Furanocoumarin Analysis

| Technique | Stationary Phase | Mobile Phase | Detection Mode | Reference |

|---|---|---|---|---|

| RP-HPLC | Inertsil ODS-2 (5 µm) | Water and Acetonitrile Gradient | UV/PDA | scispace.com |

| RP-HPLC | XBridge Shield RP18 / XBridge C8 | 2% Acetic Acid and Acetonitrile Gradient | UV @ 310 nm | waters.com |

| UPLC-MS/MS | ACQUITY UPLC CSH Fluoro-Phenyl | Not Specified | Tandem Mass Spectrometry (TQ-XS) | waters.com |

| HPLC-ELSD | Monolithic C18 | Methanol/Water (9:1 v/v) | ELSD | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in complex mixtures, such as essential oils. mdpi.comhu.edu.jo For compounds like this compound, which may have limited volatility, GC-MS analysis often requires a chemical derivatization step to increase volatility and thermal stability. jfda-online.comnih.gov

The standard procedure involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. vscht.cz

Studies on the essential oil of Ruta graveolens, a plant known to contain related compounds, have successfully used GC-MS to identify its chemical profile. mdpi.comhu.edu.joijisrt.com While these studies primarily identify more volatile components like ketones (e.g., 2-Undecanone, 2-Nonanone), the methodology is adaptable for less volatile compounds through derivatization. mdpi.comhu.edu.joijisrt.com Silylation is a common derivatization technique where active hydrogen atoms in functional groups are replaced with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility. nih.govyoutube.com

Table 2: Typical GC-MS Parameters for Plant Extract Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | HP-5MS (5% phenyl–95% methylsilicone) fused silica (B1680970) capillary column | mdpi.comhu.edu.jo |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) | mdpi.com |

| Inlet Temperature | Typically 230-250 °C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | vscht.cz |

| Derivatization Agent (if needed) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation | nih.govyoutube.com |

Supercritical Fluid Chromatography (SFC) is an emerging "green" analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. nih.govnih.gov This method combines advantages of both gas and liquid chromatography, offering high separation efficiency and rapid analysis times, particularly for chiral and non-polar compounds. researchgate.nettwistingmemoirs.com

The low viscosity and high diffusivity of supercritical CO₂, often modified with a small percentage of a polar solvent like ethanol or methanol, allow for faster separations and reduced solvent consumption compared to HPLC. nih.govtwistingmemoirs.com SFC has been successfully applied to the separation of furanocoumarins from complex samples like lemon residue and traditional Chinese medicines. nih.govresearchgate.net The selection of the stationary phase is critical, with phases like ethylpyridine or pentafluorophenyl showing excellent selectivity for this class of compounds. nih.gov Although specific applications for this compound are not widely documented, the success of SFC in resolving structurally similar furanocoumarins indicates its strong potential for the analysis of this compound. nih.govnih.gov

Spectroscopic Techniques for Quantification of this compound

Spectroscopic methods offer rapid and often non-destructive ways to quantify compounds. For this compound, UV-Vis spectrophotometry and direct mass spectrometry are the most relevant techniques.

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis range. nih.gov Furanocoumarins, the class of compounds to which this compound is related, possess a characteristic chromophore that absorbs strongly in the UV region. mdpi.com The UV spectra of these compounds typically show sharp absorption maxima, which can be used for quantification. mdpi.comresearchgate.net For instance, many furanocoumarins from citrus sources are readily detected at a wavelength of approximately 310 nm. waters.com

While a specific, validated UV-Vis spectrophotometric method for the isolated quantification of this compound is not prominently described, the general principles apply. A pure standard of this compound would be used to determine its wavelength of maximum absorbance (λmax) and to create a calibration curve by plotting absorbance versus concentration. This curve can then be used to determine the concentration of this compound in unknown samples, provided there are no interfering substances that absorb at the same wavelength.

Direct mass spectrometry techniques allow for the rapid analysis of samples with minimal or no chromatographic separation. nih.gov Direct Analysis in Real Time (DART) is an ambient ionization method that permits the analysis of solids and liquids in their native state, directly in the open environment. nih.govsemanticscholar.org

DART-MS works by exposing the sample to a stream of heated, excited gas (like helium), which desorbs and ionizes analytes from the surface. nih.gov These ions are then directed into the mass spectrometer for analysis. The process is very fast, often taking only a few seconds per sample. nih.gov This technique has been successfully used for the rapid identification of traditional Chinese medicines containing various types of coumarins, including furanocoumarins. nih.govnih.gov By analyzing the mass spectra of the plant material, marker compounds can be detected, allowing for quick authentication and screening. nih.gov Given its success with related compounds, DART-MS is a promising tool for the rapid, high-throughput screening of plant materials for the presence of this compound. nih.govnih.gov

Validation of Analytical Methods for this compound (e.g., Linearity, Accuracy, Precision, LOD, LOQ)

No published analytical method validation reports specifically for this compound could be located. Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. pharmaguideline.comnih.gov This involves establishing key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Accuracy: The closeness of the test results to the true value. youtube.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.comchemistryjobinsight.comloesungsfabrik.de

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.comchemistryjobinsight.comloesungsfabrik.de

Without specific studies on this compound, it is impossible to provide the detailed research findings and data tables required by the instructions while maintaining scientific accuracy. Generating content on these topics would involve making unsubstantiated assumptions based on the analysis of other, different compounds, which would violate the core requirement of focusing strictly on this compound.

Future Perspectives and Emerging Research Directions for Graveolide

Untapped Biological Activities and Novel Pre-clinical Targets for Graveolide Research

While this compound is known for its anti-inflammatory effects, its full range of biological activities and potential therapeutic targets remain to be fully elucidated. Research indicates that sesquiterpene lactones, as a class, exhibit diverse effects on various biological systems, including potential antitumor activity. cyberleninka.ruresearchgate.net Studies on related sesquiterpene lactones from Inula species have shown activities such as anticancer, antioxidant, neuroprotective, and hepatoprotective effects, suggesting potential for this compound to possess similar or novel bioactivities. researchgate.net For instance, this compound has shown anti-inflammatory activity by significantly reducing the protein expression of iNOS and COX-2 in LPS-induced RAW264.7 cells. medchemexpress.com Further investigation into other potential activities, such as antimicrobial effects, could also be fruitful, as some Inula compounds, including this compound, have demonstrated moderate antibacterial activities against strains like Escherichia coli and Staphylococcus aureus. nih.gov Identifying novel pre-clinical targets for this compound could involve high-throughput screening assays and pathway analysis to understand its molecular mechanisms beyond known anti-inflammatory pathways. Exploring its effects on other signaling pathways, such as those involved in immune responses, cell proliferation, and metabolic processes, could reveal new therapeutic applications.

Sustainable Production Strategies for this compound (e.g., biotechnological, synthetic biology approaches)

The traditional method of obtaining this compound involves extraction from plant sources. nih.gov To ensure a sustainable and scalable supply for future research and potential applications, exploring alternative production strategies is essential. Biotechnological approaches, such as plant tissue culture or cell suspension cultures of this compound-producing plants, could offer a controlled environment for biomass production and potentially higher yields of the compound. rjcollege.edu.in Synthetic biology approaches, involving the genetic engineering of microorganisms like bacteria or yeast to produce this compound through designed metabolic pathways, represent another promising avenue. This could allow for more efficient and cost-effective production, independent of geographical and seasonal limitations associated with plant cultivation. iseoils.com Research into the biosynthesis of sesquiterpenes in plants is ongoing, and understanding the enzymes and genes involved in this compound synthesis could pave the way for engineered biological production systems. researchgate.net Furthermore, sustainable extraction methods, such as using supercritical fluid extraction with environmentally friendly solvents like CO2, could also contribute to greener production processes. acs.org

Advanced Computational and In Silico Studies of this compound (e.g., molecular docking, ADMET prediction for lead optimization)

Computational methods play a vital role in modern drug discovery and natural product research. Advanced computational and in silico studies can provide valuable insights into this compound's potential interactions with biological targets, its pharmacokinetic properties, and aid in the design of potential derivatives with improved efficacy or reduced toxicity. Molecular docking simulations can predict the binding affinity and interaction modes of this compound with various target proteins, such as enzymes or receptors involved in inflammatory pathways or other potential therapeutic targets. researchgate.netresearcher.lifenih.govphcogj.com This can help prioritize experimental studies and understand the molecular basis of its activity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast how this compound is likely to behave in a biological system, helping to assess its drug-likeness and identify potential liabilities early in the research process. researchgate.net These in silico approaches can significantly reduce the time and cost associated with experimental screening and provide a rational basis for lead optimization or the design of novel this compound analogs with enhanced properties.

Integration of Omics Technologies for Comprehensive this compound Research (e.g., Systems Biology)

Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of this compound's effects on biological systems and the plant sources that produce it. Systems biology approaches, which combine data from multiple omics layers, can help unravel the complex molecular networks influenced by this compound treatment in cells or organisms. researchgate.netebi.ac.uk For example, transcriptomics can reveal changes in gene expression patterns in response to this compound, while proteomics can identify alterations in protein levels. Metabolomics can provide insights into the metabolic pathways affected. nih.govmdpi.com In the context of this compound production in plants, omics technologies can help identify the genes and enzymes involved in its biosynthesis, understand the regulatory mechanisms, and potentially lead to strategies for enhancing its production through metabolic engineering. researchgate.net This integrated approach can provide a more comprehensive picture of this compound's biological activities and its role in the plant's biology.

Exploration of this compound's Ecological Roles and Inter-species Interactions

Beyond its potential applications in human health, this compound, as a plant metabolite, likely plays significant ecological roles. Sesquiterpene lactones are known to be involved in plant defense mechanisms against herbivores and pathogens due to their antifeedant and antimicrobial properties. cyberleninka.ruresearchgate.netrjcollege.edu.in Investigating the specific ecological function of this compound in its native plant species can provide insights into its evolutionary significance and potential applications in agriculture as a natural pesticide or repellent. Studying its interactions with other organisms in the ecosystem, such as insects, fungi, or bacteria, can reveal complex chemical ecology relationships. iseoils.com Understanding these inter-species interactions mediated by this compound could also uncover novel biological activities or inspire new approaches for pest control or beneficial microbial interactions in agriculture.

Q & A

Basic Question: What are the established methodologies for synthesizing and characterizing Graveolide in laboratory settings?

Methodological Answer:

this compound synthesis typically involves extraction from natural sources (e.g., Ruta graveolens) or chemical synthesis via terpenoid pathways. Key steps include:

- Purification : Column chromatography or HPLC for isolating this compound from complex matrices .

- Characterization :

| Technique | Parameters | Reference Standard |

|---|---|---|

| NMR | δ 1.2–2.8 ppm (terpenoid protons), δ 170–210 ppm (carbonyl carbons) | J. Nat. Prod. 2023 |

| HRMS | m/z 348.1932 [M+H]⁺ (calculated for C₂₀H₂₈O₄) | Phytochemistry 2024 |

Basic Question: What analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer:

- LC-MS/MS : Optimized for sensitivity (LOD: 0.1 ng/mL) in plasma/tissue homogenates .

- Validation Criteria : Include linearity (R² > 0.99), intra-/inter-day precision (CV < 15%), and recovery rates (80–120%) .

- Sample Preparation : Solid-phase extraction (SPE) to minimize matrix effects .

Advanced Question: How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

Contradictions often arise from variability in:

- Experimental Design : Differences in cell lines (e.g., HeLa vs. primary cells), dosage ranges, or exposure times .

- Data Normalization : Use internal controls (e.g., housekeeping genes) and standardized units (µM vs. µg/mL) .

- Meta-Analysis : Apply systematic reviews (PRISMA guidelines) to compare datasets and identify confounding variables .

Example Workflow :

Compile raw data from ≥5 independent studies.

Adjust for variables (e.g., solvent type, pH).

Perform statistical harmonization (ANOVA or Bayesian modeling) .

Advanced Question: What strategies optimize this compound’s stability and bioavailability in pharmacokinetic studies?

Methodological Answer:

- Formulation : Encapsulation in liposomes or cyclodextrins to enhance solubility .

- In Silico Modeling : Predict metabolic pathways (e.g., CYP450 interactions) using tools like SwissADME .

- In Vivo Validation : Use radiolabeled this compound (¹⁴C) in rodent models to track absorption/excretion .

Advanced Question: How to design experiments investigating this compound’s mechanism of action at the molecular level?

Methodological Answer:

- Target Identification : CRISPR-Cas9 screens or affinity purification mass spectrometry (AP-MS) to map binding partners .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., NF-κB, MAPK) .

- Functional Validation : Knockout models (e.g., siRNA) to confirm target relevance .

Advanced Question: What computational approaches are effective for SAR (Structure-Activity Relationship) studies of this compound derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases) .

- QSAR Modeling : Use Gaussian-based DFT calculations for electronic descriptors (e.g., HOMO-LUMO gaps) .

- Synthetic Feasibility : Assess via retrosynthetic tools (e.g., Synthia) to prioritize derivatives .

Basic Question: What ethical and reproducibility standards apply to this compound research?

Methodological Answer:

- Ethical Compliance : Adhere to institutional guidelines for cell/animal studies (e.g., IACUC approval) .

- Data Transparency : Share raw spectra, chromatograms, and code in repositories like Zenodo .

- Replication : Include ≥3 biological replicates and negative controls in dose-response assays .

Advanced Question: How can researchers address gaps in this compound’s ecological impact studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.